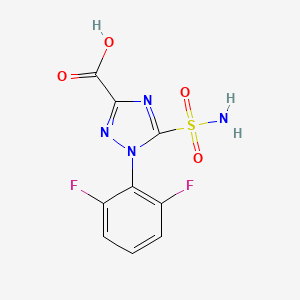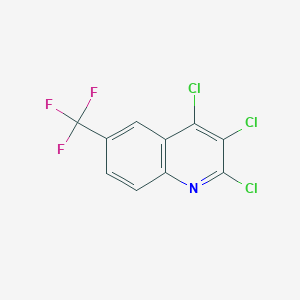![molecular formula C15H30N2O2Si B11831088 N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide) CAS No. 62051-12-1](/img/structure/B11831088.png)
N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is a silicon-containing organic compound It is characterized by the presence of a silane group bonded to a vinyl group and two N-butylacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) typically involves the reaction of vinylmethylsilane with N-butylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Catalyst: Transition metal catalysts such as palladium or platinum
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.
化学反応の分析
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The silane group can be reduced to form silanols or siloxanes.
Substitution: The N-butylacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Silanols, siloxanes
Substitution: Substituted amides or alcohol derivatives
科学的研究の応用
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in polymerization reactions, while the silane group can form stable bonds with various substrates. The N-butylacetamide groups may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide)
- N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide)
Uniqueness
N,N’-(Methyl(vinyl)silanediyl)bis(N-butylacetamide) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer better solubility, stability, and reactivity, making it suitable for specialized applications.
特性
CAS番号 |
62051-12-1 |
|---|---|
分子式 |
C15H30N2O2Si |
分子量 |
298.50 g/mol |
IUPAC名 |
N-[[acetyl(butyl)amino]-ethenyl-methylsilyl]-N-butylacetamide |
InChI |
InChI=1S/C15H30N2O2Si/c1-7-10-12-16(14(4)18)20(6,9-3)17(15(5)19)13-11-8-2/h9H,3,7-8,10-13H2,1-2,4-6H3 |
InChIキー |
VJJWRYLEWHKBFS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C(=O)C)[Si](C)(C=C)N(CCCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)
![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)

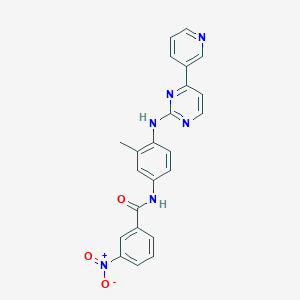
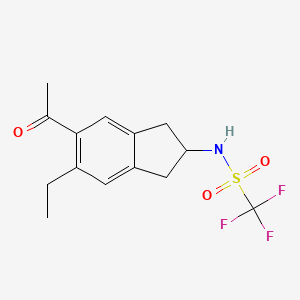
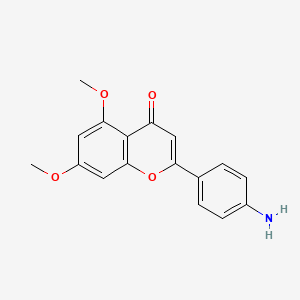
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)



